Iodoacetyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClIO/c3-2(5)1-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVMPWANOMFSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958985 | |
| Record name | Iodoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38020-81-4 | |
| Record name | Iodoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38020-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance As a Highly Reactive Electrophilic Reagent in Organic Chemistry
Iodoacetyl chloride (C₂H₂ClIO) is an acid halide distinguished by its high reactivity, which stems from the electrophilic nature of its carbonyl carbon. scbt.com This inherent reactivity makes it a valuable tool for introducing the iodoacetyl group into various molecular frameworks. The presence of two leaving groups, chloride and iodide, on adjacent carbons, imparts a dual functionality that chemists can exploit for subsequent synthetic transformations.
The primary mode of reaction for this compound is nucleophilic acyl substitution, where the highly electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles. scbt.com This allows for the formation of esters, amides, and other acyl derivatives. Furthermore, the iodoacetyl group itself is reactive, particularly towards soft nucleophiles like thiols. The iodine atom can be displaced in a nucleophilic substitution reaction, leading to the formation of stable thioether linkages. interchim.frthermofisher.com This specific reactivity with sulfhydryl groups is particularly useful in bioconjugation chemistry for labeling proteins and peptides. thermofisher.comrsc.org
The reactivity of the iodoacetyl group can be modulated by reaction conditions. For instance, reactions with thiols are most efficient at a pH range of 7.5-8.5. interchim.frthermofisher.com While highly selective for sulfhydryls under these conditions, at different pH values or with a large excess of the reagent, this compound can also react with other nucleophilic amino acid residues such as histidine and lysine (B10760008). thermofisher.comrsc.org
Historical Development and Evolution of Iodoacetyl Chloride Applications
The development of reagents for chemical modification of proteins has a rich history, with early work focusing on the characterization of amino acid residues. acs.org While the precise first synthesis of iodoacetyl chloride is not prominently documented in readily available literature, its use is an extension of the broader field of haloacetyl compounds, which have long been recognized for their reactivity towards nucleophiles. acs.org The high reactivity of α-halocarbonyl compounds, including iodoacetate and related molecules, with thiol groups of cysteine residues has been a cornerstone of protein chemistry for decades. acs.org
Initially, applications of such reagents were centered on fundamental biochemical studies, including protein structure and function analysis. The ability to selectively target and modify specific amino acid residues allowed researchers to probe the active sites of enzymes and understand their catalytic mechanisms. acs.org
Over time, the applications of iodoacetyl-containing molecules have evolved significantly. A notable advancement was the development of heterobifunctional crosslinking agents. These reagents incorporate an iodoacetyl group at one end for reaction with sulfhydryls, and another reactive group at the other end to target a different functional group. For example, N-succinimidyl-(4-iodoacetyl)-aminobenzoate was developed as a crosslinking agent, reacting with thiols via the iodoacetyl moiety and with primary amines via the N-hydroxysuccinimide ester. google.com This allowed for the covalent linking of different biomolecules, a crucial technique in studying molecular interactions.
Current Research Landscape and Future Trajectories in Iodoacetyl Chloride Chemistry
Elucidation of Nucleophilic Addition-Elimination Pathways
The primary reaction pathway for this compound, like other acyl chlorides, is the nucleophilic addition-elimination reaction. libretexts.orgsavemyexams.com This mechanism allows for the substitution of the chloride with a wide variety of nucleophiles. scbt.comchemguide.co.uk The process occurs in two main stages:
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbonyl carbon of the this compound molecule. libretexts.orgchemguide.co.uk This carbon carries a significant partial positive charge (δ+) due to the electron-withdrawing effects of both the carbonyl oxygen and the attached chlorine atom. savemyexams.com The nucleophile, which possesses a lone pair of electrons or a negative charge, forms a new covalent bond with the carbonyl carbon. chemguide.co.uk This addition step breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, creating a negatively charged tetrahedral intermediate. libretexts.org
Elimination: The tetrahedral intermediate is unstable and rapidly collapses to reform the carbon-oxygen double bond. libretexts.orgchemguide.co.uk In this elimination step, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. chemguide.co.uk A final proton transfer step often occurs if the nucleophile was neutral (e.g., water, ammonia, or an alcohol), where the chloride ion abstracts a proton to form hydrogen chloride (HCl), neutralizing the product. savemyexams.comchemguide.co.uk
This pathway is common in reactions with various nucleophiles:
Amines: Primary and secondary amines react vigorously with this compound to form N-substituted 2-iodoacetamides. savemyexams.com For example, the synthesis of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide involves the acylation of 1,10-phenanthrolin-5-amine (B135153) with this compound, typically at 0°C in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.
Alcohols: Alcohols serve as nucleophiles to produce esters. savemyexams.com The reaction involves the oxygen atom of the alcohol attacking the carbonyl carbon. savemyexams.com
Water: Hydrolysis occurs when this compound reacts with water, where the water molecule acts as the nucleophile, leading to the formation of iodoacetic acid and HCl. savemyexams.commasterorganicchemistry.com
Kinetic and Thermodynamic Analyses of this compound Reactions
Kinetic and thermodynamic studies provide quantitative insight into the reactivity of this compound and its derivatives. Such analyses are particularly important in biochemistry, where iodoacetyl groups are used to probe enzyme active sites, often by reacting with cysteine residues. nih.gov
A key example is the kinetic analysis of enzyme inactivation. Studies on the inactivation of the cysteine protease cathepsin B by peptidyl-2-haloacetyl hydrazines, including iodoacetyl derivatives, have shown that the reaction proceeds through a two-step mechanism. cnr.it This involves the initial formation of a reversible, non-covalent enzyme-inhibitor (EI) complex, followed by an irreversible alkylation step. cnr.it
The kinetics of this process can be described by the following equation:
E + I ⇌ EI → E-I
Kinetic parameters for the inactivation of Cathepsin B by various 1-(N-Benzyloxycarbonyl-L-leucyl-L-leucyl)-2-haloacetyl hydrazines highlight the reactivity of the iodoacetyl group. cnr.it
| Inhibitor Halogen (X) | kinact (s⁻¹) | Ki (μM) | kinact/Ki (M⁻¹s⁻¹) |
| Iodo (I) | 0.027 | 0.088 | 306,000 |
| Bromo (Br) | 0.024 | 0.44 | 54,500 |
| Chloro (Cl) | 0.023 | 2.1 | 11,000 |
This interactive table summarizes kinetic data for the inhibition of Cathepsin B, demonstrating the superior reactivity of the iodoacetyl derivative compared to its bromoacetyl and chloroacetyl analogs. cnr.it
The thermodynamic parameter Ki indicates the affinity of the inhibitor for the enzyme in the initial reversible binding step, with a smaller value signifying tighter binding. cnr.it The kinetic parameter kinact quantifies the rate of the subsequent irreversible chemical reaction. cnr.it The data clearly show that the iodoacetyl derivative is the most potent inactivator, primarily due to its significantly lower Ki value, indicating stronger initial binding. cnr.it
Substituent Effects on the Electrophilicity of the Iodoacetyl Moiety
The electrophilicity of the carbonyl carbon in the iodoacetyl group is a primary determinant of its reactivity. This electrophilicity is influenced by the substituents on the acyl group. The iodoacetyl group is particularly reactive due to the cumulative electron-withdrawing inductive effects of both the carbonyl oxygen and the two halogen atoms.
The nature of the halogen atom at the α-carbon has a profound effect on reactivity. Experimental evidence consistently shows a reactivity trend of I > Br > Cl >> F for α-haloacetyl compounds in nucleophilic substitution reactions. rsc.org This trend is directly correlated with the leaving group ability of the halide ion (I⁻ > Br⁻ > Cl⁻ >> F⁻) and the polarizability of the carbon-halogen bond. The high reactivity of iodoacetyl compounds is leveraged in chemical biology and synthesis. For instance, in sequential peptide ligation strategies, a relatively unreactive N-chloroacetyl peptide can be chemically "activated" by converting it to the highly reactive N-iodoacetyl peptide via halide exchange with potassium iodide (KI). acs.org This significant increase in reactivity allows for chemoselective reactions, where an N-iodoacetyl group will react preferentially over other electrophilic sites. acs.org
Compared to other substituted acyl chlorides, this compound's reactivity is exceptionally high. While electron-withdrawing groups like chlorine atoms in 2,5-dichloronicotinoyl chloride also enhance electrophilicity, the combination of the α-iodo substituent and the acyl chloride functionality makes this compound a potent alkylating agent. scbt.com The steric properties of substituents also play a role; however, for the small iodoacetyl group, electronic effects are generally dominant. scbt.com
Theoretical Chemistry Approaches to Reaction Mechanism Prediction
Theoretical and computational chemistry provide powerful tools for predicting and understanding the reaction mechanisms of molecules like this compound. While specific extensive computational studies on this compound itself are not widely published, the application of established theoretical methods can provide deep mechanistic insights.
Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the entire reaction coordinate of the nucleophilic addition-elimination pathway. These calculations can determine the geometries and energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products.
A theoretical investigation would typically involve:
Geometry Optimization: Calculating the lowest energy structures for all species involved in the reaction.
Transition State Searching: Locating the saddle point on the potential energy surface that represents the transition state for both the addition and elimination steps. The energy of this transition state determines the activation energy and, consequently, the reaction rate.
Molecular Orbital Analysis: Examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound. The LUMO of this compound is expected to be centered on the carbonyl carbon, confirming its role as the primary electrophilic site. The energy gap between the HOMO and LUMO can be correlated with reactivity.
Solvent Effects: Incorporating computational models to simulate the solvent environment, which can significantly influence reaction energetics and pathways.
These theoretical approaches can also be used to systematically study substituent effects, corroborating experimental findings by quantifying how different substituents alter the charge distribution and orbital energies of the iodoacetyl moiety. acs.org Furthermore, fitting experimental kinetic data to theoretical models can help validate proposed mechanisms and provide a more detailed picture of the reaction dynamics. nih.gov
Applications of Iodoacetyl Chloride in Chemical Biology and Bioconjugation
Targeted Covalent Modification of Biomolecules
The ability to selectively modify biomolecules is a cornerstone of chemical biology. Iodoacetyl chloride provides a reactive handle for achieving such modifications, primarily targeting cysteine residues but also showing reactivity towards other nucleophilic amino acid side chains under specific conditions.
Cysteine-Specific Labeling via Thiol-Iodoacetyl Reaction
The reaction between a thiol (sulfhydryl) group of a cysteine residue and an iodoacetyl group is a widely used strategy for protein modification. thermofisher.comnih.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion acts as a nucleophile, attacking the electrophilic carbon of the iodoacetyl group and displacing the iodide leaving group. nih.gov
The product of the thiol-iodoacetyl reaction is a stable thioether linkage. thermofisher.comnih.govkorambiotech.com This covalent bond is irreversible under physiological conditions, making it ideal for creating robust bioconjugates. The reaction is most efficient at a pH range of 7.2 to 9, where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form. cd-bioparticles.comcd-bioparticles.com To ensure specificity for sulfhydryl groups, a slight excess of the iodoacetyl reagent over the number of available thiols is typically used. thermofisher.comfishersci.com It is also often recommended to perform the reaction in the dark to prevent the formation of free iodine, which can react with other residues like tyrosine, histidine, and tryptophan. cd-bioparticles.comcd-bioparticles.com
Differential alkylation is a powerful technique used in redox proteomics to analyze the oxidation state of cysteine residues. nih.gov This method involves the sequential use of different alkylating agents to label reduced and oxidized cysteines. For instance, free thiols can first be blocked with a non-isotopically labeled alkylating agent like iodoacetamide (B48618). Subsequently, reversible oxidative modifications are reduced to free thiols and then labeled with an isotopically heavy or otherwise distinct alkylating agent. nih.govmdpi.comnih.gov This allows for the relative quantification of different redox species within a protein or proteome. Iodoacetyl-containing reagents are valuable in these workflows due to their specific and irreversible reaction with cysteines. nih.gov
Amine Derivatization with this compound
While the iodoacetyl group is most reactive towards thiols, it can also react with other nucleophilic groups, such as primary amines (e.g., the N-terminus of a peptide or the side chain of lysine). fishersci.comrsc.org This reaction is generally slower than the reaction with thiols and is favored at higher pH values (above 7 for the N-terminus and above 8 for lysine). rsc.orgwiley-vch.de The reaction of this compound with an amine forms a stable amide bond. This reactivity can be exploited for peptide derivatization to improve detection in mass spectrometry. For example, a two-step reaction involving acylation with chloroacetyl chloride followed by reaction with triethylamine (B128534) can introduce a quaternary ammonium (B1175870) group at the N-terminus of a peptide. rsc.org Similarly, derivatization with iodoacetic anhydride (B1165640) followed by reaction with a dimethylalkylamine can be used to attach various quaternary ammonium groups. rsc.org
Design and Synthesis of Heterobifunctional Crosslinkers Incorporating Iodoacetyl Groups
Heterobifunctional crosslinkers possess two different reactive groups, allowing for the stepwise conjugation of two different molecules. Many such crosslinkers incorporate an iodoacetyl group for targeting sulfhydryls, combined with another reactive group targeting a different functionality, such as a primary amine. korambiotech.com A common example is N-succinimidyl(4-iodoacetyl)aminobenzoate (SIAB), which contains an NHS ester for reacting with amines and an iodoacetyl group for reacting with thiols. fishersci.cominterchim.frgbiosciences.com These reagents are particularly useful for creating specific protein-protein conjugates, such as antibody-enzyme conjugates for immunoassays. fishersci.cominterchim.fr The general strategy involves reacting the more labile NHS ester with the first protein, purifying the activated protein, and then reacting the iodoacetyl group with the sulfhydryl-containing second protein. fishersci.cominterchim.fr
Quantitative Proteomics and Mass Spectrometry-Based Assays
Iodoacetyl-based reagents have found significant application in the field of quantitative proteomics, particularly in mass spectrometry-based methods. These reagents can be designed to incorporate isotopic labels, allowing for the relative or absolute quantification of proteins and peptides.
One of the earliest examples is the Isotope-Coded Affinity Tag (ICAT) reagent, which features a thiol-reactive iodoacetyl group, a biotin (B1667282) affinity tag, and a linker that can be isotopically labeled. acs.org This allows for the specific labeling and enrichment of cysteine-containing peptides from different samples, with the isotopic labels enabling quantification.
More recently, iodoacetyl tandem mass tags (iodoTMT) have been developed. thermofisher.comthermofisher.comnih.gov These are isobaric tags, meaning they have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer. A set of iodoTMT reagents allows for the simultaneous analysis of multiple samples (multiplexing). thermofisher.comnih.gov Each reagent has an iodoacetyl group for cysteine labeling, a mass normalizer, and a unique reporter group. nih.gov After labeling, the samples are combined, and the peptides are analyzed by tandem mass spectrometry. The relative abundance of a peptide in each original sample is determined by the intensity of its corresponding reporter ion. thermofisher.comnih.gov These reagents have been successfully used to quantify cysteine modifications such as S-nitrosylation. thermofisher.comnih.gov
A quantitative analytical strategy named OxiTMT, based on iodoTMT labeling, has been developed to analyze the cysteine redoxome. nih.govnih.gov This method allows for the generation of quantitative redox data that can be normalized to the protein's expression level across different conditions. nih.govnih.gov
Isotope-Coded Affinity Tags (ICAT) Featuring Iodoacetyl Functionality
Isotope-Coded Affinity Tags (ICAT) are a class of chemical probes used for quantitative proteomics, and many of these reagents incorporate an iodoacetyl group to target cysteine residues. The fundamental structure of an ICAT reagent consists of three key components: a reactive group that specifically targets and covalently bonds to a particular amino acid side chain, an isotopically coded linker, and an affinity tag for purification. wikipedia.org
In the context of iodoacetyl-based ICAT reagents, the iodoacetyl group serves as the reactive moiety that selectively alkylates the sulfhydryl group of cysteine residues in proteins. wikipedia.org The linker region of the ICAT reagent is synthesized in two forms: a "light" version, typically containing carbon-12 (¹²C), and a "heavy" version, enriched with a stable isotope like carbon-13 (¹³C). yale.edu This isotopic difference creates a known mass difference between the light and heavy tags. The third component, an affinity tag such as biotin, facilitates the selective isolation of the labeled peptides from a complex mixture using affinity chromatography. wikipedia.org
The general workflow for a typical ICAT experiment involves labeling two different protein samples (e.g., a control and a treated sample) with the light and heavy ICAT reagents, respectively. The samples are then combined, and the proteins are enzymatically digested into smaller peptides. The cysteine-containing peptides, now labeled with either the light or heavy tag, are specifically isolated using the affinity tag (e.g., avidin (B1170675) chromatography for biotin-tagged peptides). Finally, the enriched peptides are analyzed by mass spectrometry. The relative abundance of a specific peptide in the two original samples can be determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrum. wikipedia.org
Initially, deuterium (B1214612) was used for the isotopic linker; however, this led to issues with chromatographic separation. Consequently, later generations of ICAT reagents were developed using ¹³C to ensure that the light and heavy tagged peptides co-elute during liquid chromatography, improving the accuracy of quantification. wikipedia.orgacs.org More advanced versions, known as Visible Isotope-Coded Affinity Tags (VICAT), have also been created. These reagents include a visible tag for monitoring during separation and a photocleavable linker, allowing for the removal of the bulk of the tag before mass spectrometric analysis. acs.orgnih.govcapes.gov.br
Iodoacetyl Tandem Mass Tags (iodoTMT) for Multiplexed Protein Quantitation
Iodoacetyl Tandem Mass Tags (iodoTMT) are isobaric labeling reagents that enable the simultaneous identification and quantification of multiple protein samples. fishersci.atthermoscientific.comfishersci.nl These reagents feature an iodoacetyl group that irreversibly reacts with the sulfhydryl groups of cysteine residues, forming a stable covalent bond. fishersci.atfishersci.nlthermofisher.com Unlike some earlier cysteine-reactive tags that formed reversible disulfide bonds, the irreversible nature of the iodoacetyl linkage is a key advantage. fishersci.nlcuni.cz
An iodoTMT reagent is composed of three parts: the iodoacetyl reactive group, a mass normalizer, and a reporter ion. thermofisher.com In a set of iodoTMT reagents (e.g., a sixplex kit), all the tags have the same nominal total mass, making the labeled peptides appear as a single peak in the initial mass spectrometry scan (MS1). fishersci.atthermofisher.com However, upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are cleaved, and their unique masses allow for the relative quantification of the corresponding peptide from each of the different samples. thermofisher.com
This multiplexing capability allows for the analysis of up to six different samples simultaneously, increasing throughput and reducing experimental variability. fishersci.atthermoscientific.comthermofisher.com The iodoTMT workflow typically involves reducing the cysteine residues in the protein samples, labeling them with the different iodoTMT reagents, combining the labeled samples, and then analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermoscientific.comnih.gov
A significant application of iodoTMT reagents is in the study of cysteine modifications, such as S-nitrosylation. fishersci.atfishersci.nlcuni.cz By combining iodoTMT labeling with specific enrichment techniques, researchers can identify and quantify changes in the redox state of cysteine residues in response to various stimuli. nih.gov This approach often involves blocking all free sulfhydryls, selectively reducing the modified cysteines, and then labeling the newly available thiols with iodoTMT reagents. thermofisher.comthermofisher.com Furthermore, the use of an anti-TMT antibody allows for the specific enrichment of iodoTMT-labeled peptides, which can enhance the detection of low-abundance species. thermoscientific.comfishersci.nlthermofisher.com
Mass Defect Labeling of Cysteine for Peptide Assignment Enhancement
Mass defect labeling is a technique used to improve the identification of peptides in complex proteomic samples by high-accuracy mass spectrometry. nih.gov This method involves derivatizing cysteine residues with a specific reagent that alters the mass defect of the peptide. The mass defect is the difference between the exact mass of an atom or molecule and its nominal mass (the integer mass number). By introducing a unique mass defect signature, cysteine-containing peptides can be more readily distinguished from the vast number of other peptides in a sample.
One such reagent developed for this purpose is 2,4-dibromo-(2'-iodo)acetanilide. nih.govnih.gov The iodoacetyl portion of this molecule reacts specifically with cysteine residues. The presence of two bromine atoms in the reagent imparts a characteristic isotopic pattern and a significant mass defect to the labeled peptides. nih.gov This distinctive mass signature allows for the selective identification of the derivatized peptides during mass spectrometric analysis.
Research has shown that this derivatization is rapid and quantitative. nih.govnih.gov Furthermore, the labeled peptides appear to be more easily ionized or detected by matrix-assisted laser desorption/ionization Fourier transform ion cyclotron mass spectrometry (MALDI-FTICR-MS) compared to unlabeled cysteine-containing peptides. nih.gov In a study using the proteome of M. maripaludis, a significantly higher percentage of labeled peptides (47%) were identified compared to unlabeled peptides (27%). nih.govnih.gov This demonstrates that mass defect labeling can lead to better protein coverage and the identification of proteins that might otherwise be missed.
Specific Labeling and Enrichment of S-Nitrosylated Peptides
The reversible post-translational modification of cysteine residues by nitric oxide, known as S-nitrosylation, plays a crucial role in cellular signaling. thermofisher.com Iodoacetyl-based reagents are instrumental in the specific labeling and enrichment of these modified peptides for their identification and quantification. A common strategy for this is the "biotin switch" assay, which has been adapted to use iodoTMT reagents for improved mass spectrometry analysis. thermofisher.com
The general workflow for the specific labeling of S-nitrosylated peptides involves several key steps. thermofisher.comnih.gov First, all free, unmodified cysteine thiols in a protein sample are blocked with a reagent like methyl methanethiosulfonate (B1239399) (MMTS). thermofisher.com Next, the S-nitrosylated cysteines are selectively reduced using an agent such as ascorbate, which converts the S-NO group back to a free sulfhydryl group. thermofisher.comthermofisher.com These newly exposed thiols are then specifically and irreversibly labeled with an iodoacetyl-containing tag, such as iodoTMT. thermofisher.comnih.gov
The use of iodoTMT reagents in this context offers several advantages. The irreversible nature of the iodoacetyl-cysteine bond ensures the stability of the label throughout the analysis process. thermofisher.comgoogle.com Furthermore, the isobaric nature of the iodoTMT tags allows for multiplexed quantitative analysis of S-nitrosylation changes across different samples. nih.gov Following labeling, the iodoTMT-tagged peptides can be enriched using an antibody that specifically recognizes the TMT tag, thereby increasing the concentration of these low-abundance modified peptides and improving their detection by mass spectrometry. thermofisher.comnih.govgoogle.com This enrichment step is critical for identifying the specific sites of S-nitrosylation within proteins. google.com
Identification of Metal-Binding Sites in Cysteine-Rich Proteins via Alkylation
Cysteine residues are frequently involved in the coordination of metal ions within proteins, forming metal-binding sites that are crucial for protein structure and function. nih.gov Differential alkylation using sulfhydryl-reactive reagents like iodoacetamide (a compound structurally related to this compound) is a powerful strategy to identify these metal-binding cysteines. nih.govnih.gov The principle of this method is to distinguish between free, accessible cysteine residues and those that are protected from modification by being bound to a metal ion.
In a typical differential alkylation experiment, the protein of interest is first treated with an alkylating agent under native conditions. nih.govacs.org In this step, only the cysteine residues that are not involved in metal binding and are accessible to the solvent will be modified. Subsequently, the metal ions are removed, exposing the previously protected cysteine residues. These newly freed thiols are then alkylated with a different, often isotopically labeled, alkylating reagent. By analyzing the modified protein or its peptide fragments by mass spectrometry, researchers can identify which cysteines were initially bound to the metal.
Studies on metallothionein, a cysteine-rich protein involved in metal homeostasis, have demonstrated the effectiveness of this approach. nih.govnih.govacs.org Researchers have used reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) to probe the accessibility of cysteine residues. nih.govacs.org It has been noted that an SN2 reaction, characteristic of iodoacetamide, is well-suited for labeling free cysteine residues without causing the dissociation of the bound metal ions. nih.govnih.govacs.org The reaction conditions, such as the concentration of the alkylating agent and the reaction time, must be carefully optimized to ensure specific modification and to avoid disrupting the metal-protein interactions. nih.gov This methodology allows for the mapping of metal-binding sites and provides insights into the affinity and lability of metal-thiolate bonds within proteins. nih.govnih.govacs.org
Bioconjugation for Affinity Technologies and Solid-Phase Supports
The specific reactivity of the iodoacetyl group towards sulfhydryl groups makes it a valuable tool for the covalent attachment of biomolecules to solid supports. This process, known as bioconjugation, is fundamental to a variety of affinity-based technologies. thermofisher.com
Immobilization of Sulfhydryl-Containing Ligands for Affinity Chromatography
Affinity chromatography is a powerful technique for purifying specific molecules from a complex mixture. This method relies on the highly specific interaction between a ligand immobilized on a solid support (the affinity matrix) and its target molecule. Iodoacetyl-activated supports, such as agarose (B213101) or silica (B1680970) beads, are widely used for the covalent immobilization of ligands that contain free sulfhydryl groups. genscript.comnih.govresearchgate.netmedchemexpress.com
The process involves reacting a sulfhydryl-containing ligand, such as a peptide or a protein, with the iodoacetyl-activated resin. genscript.comnih.gov The iodoacetyl group on the resin reacts with the sulfhydryl group of the ligand to form a stable thioether bond, effectively tethering the ligand to the support. genscript.commedchemexpress.comthermofisher.com This covalent linkage is robust and can withstand a range of pH conditions, ensuring the stability of the affinity column during use and regeneration. genscript.com
Development of Iodoacetyl-Functionalized Affinity Membranes for Protein Purification
The covalent immobilization of proteins onto solid supports is a cornerstone of affinity chromatography. This compound is a key reagent in the preparation of activated surfaces for this purpose, specifically for the capture of proteins and peptides containing sulfhydryl groups. The process involves modifying a support material, such as a membrane or resin, to introduce iodoacetyl functional groups. These groups are highly reactive towards the thiol side chains of cysteine residues in proteins, forming a stable thioether bond. thermofisher.comthermofisher.com
A notable application of this chemistry is in the development of novel affinity membranes for the purification of non-antibody proteins. In one approach, regenerated cellulose (B213188) base membranes are modified. clemson.edu This can be achieved through direct chemical modification where the membrane's hydroxyl groups are activated, for instance with N,N'-disuccinimidyl carbonate, followed by the addition of a spacer molecule like diamino-dipropylamine. clemson.edu The terminal primary amine of the spacer is then reacted with this compound to yield the final iodoacetyl-functionalized membrane, ready for ligand coupling. clemson.edu
An alternative and often more effective method involves surface-initiated atom transfer radical polymerization (ATRP). clemson.edu In this technique, polymer chains, such as poly(2-hydroxyethyl acrylate), are grown from the pores of the membrane. These polymer "tentacles" significantly increase the surface area available for functionalization. The hydroxyl groups on the polymer chains are then reacted with this compound, creating a high density of reactive sites for protein immobilization. clemson.edu
Research into these iodoacetyl-functionalized membranes has demonstrated their effectiveness in protein purification. For example, the Im7 protein has been covalently coupled to these membranes to act as a ligand for the purification of proteins tagged with its binding partner, CL7. clemson.edu The performance of these membranes is evaluated based on parameters like ligand density, static binding capacity (SBC), and dynamic binding capacity (DBC). Studies have shown that membranes prepared using the ATRP method can achieve higher ligand densities and binding capacities compared to those made by direct modification or traditional resin beads. clemson.edu
Table 1: Performance of Iodoacetyl-Functionalized Affinity Membranes for Protein Purification
| Membrane Synthesis Method | Ligand Coupled | Ligand Density | Target Protein | Static Binding Capacity (SBC) | Dynamic Binding Capacity (DBC) | Reference |
|---|---|---|---|---|---|---|
| Direct Modification | Im7 | 38 mg/mL | CL7 | 15 mg/mL | Not Reported | clemson.edu |
| Direct Modification | Im7 | 38 mg/mL | CL7-Cas9 | 30 mg/mL | Not Reported | clemson.edu |
| Surface-Initiated ATRP | Im7 | 50 mg/mL | CL7 | 20 mg/mL | 14.5 mg/mL | clemson.edu |
Surface Functionalization of Biochips and Microarrays for Biomolecule Immobilization
This compound is instrumental in the functionalization of surfaces for biochips and microarrays, enabling the site-specific and covalent attachment of biomolecules. researchgate.net The success of these analytical platforms relies on the controlled and oriented immobilization of probes (e.g., oligonucleotides, peptides, or proteins) to a solid support, which is often a glass slide or a gold surface. researchgate.netresearchgate.net The iodoacetyl group provides a chemoselective handle for reacting with thiol-modified biomolecules. researchgate.net
The general strategy involves first modifying the substrate to introduce iodoacetyl groups. For silicon-based surfaces like glass, this can be achieved by first treating the surface with an aminosilane, such as (γ-aminopropyl)trialkoxysilane (APS), to introduce primary amine groups. researchgate.net These amine groups can then be readily acylated using this compound or its derivatives to create an iodoacetyl-activated surface. researchgate.net
Once the surface is prepared, thiol-containing biomolecules can be immobilized. For instance, synthetic oligonucleotides or peptides can be designed to include a terminal cysteine residue or a thiol linker. researchgate.netplos.org When a solution of the thiol-modified biomolecule is applied to the iodoacetyl-functionalized surface, a spontaneous and specific reaction occurs between the iodoacetyl group and the thiol, forming a stable thioether linkage. researchgate.netkuleuven.be This method ensures covalent attachment, preventing the probe from being dislodged during subsequent washing and hybridization steps. researchgate.net
This approach offers significant advantages for microarray fabrication, including the ability to create a well-ordered and oriented layer of probes, which can minimize steric hindrance and improve accessibility for target binding. researchgate.net Researchers have successfully used this chemistry to construct DNA microarrays for applications such as single nucleotide polymorphism (SNP) detection. kuleuven.be The efficiency of immobilization and subsequent hybridization signals on iodoacetyl-functionalized surfaces have been shown to be superior to other methods, such as physical adsorption or attachment to bare gold. kuleuven.be
Compatibility and Selectivity in Bio-Orthogonal Reaction Environments
The reaction between an iodoacetyl group and a thiol is a classic example of a chemoselective bioconjugation reaction. thermofisher.com Its utility in complex biological environments hinges on its ability to react selectively with the target functional group (a sulfhydryl) while remaining inert to the vast excess of other nucleophilic functional groups present in biomolecules. nih.gov These other groups include the primary amines of lysine (B10760008) residues and the N-terminus, and the imidazole (B134444) ring of histidine. thermofisher.comresearchgate.net
The high selectivity of the iodoacetylation of thiols is achieved by controlling the reaction conditions, particularly the pH. thermofisher.comresearchgate.net The thiol group of a cysteine residue typically has a pKa around 8.5, meaning it is significantly more nucleophilic at neutral to slightly alkaline pH (e.g., pH 7.2-8.5) compared to other potentially reactive groups. thermofisher.comresearchgate.net Under these conditions, the reaction of the iodoacetyl group proceeds via nucleophilic substitution, where the sulfur atom of the deprotonated thiolate anion attacks the carbon bearing the iodine, displacing it to form a stable thioether linkage. thermofisher.com While side reactions with histidine or amines can occur, they are generally much slower. By using a slight excess of the iodoacetyl reagent relative to the number of sulfhydryl groups and maintaining the pH around 8.3, the alkylation of cysteine can be rendered almost exclusive. thermofisher.comresearchgate.net To prevent potential side reactions of the released iodine with sensitive residues like tyrosine and tryptophan, iodoacetyl reactions are often performed in the dark. thermofisher.com
While highly selective, the iodoacetyl-thiol reaction is not strictly "bio-orthogonal" by the most modern definition, which demands that the reacting partners be completely abiotic and unreactive with any biological functionality. nih.govnih.gov The thiol group is a native biological functional group. However, the principles of selectivity and compatibility that underpin this reaction are foundational to the field of bio-orthogonal chemistry. nih.gov The ability to target a specific, relatively rare amino acid like cysteine with high fidelity in a complex protein mixture or cell lysate laid the groundwork for the development of more sophisticated bio-orthogonal pairs, such as azides with alkynes or phosphines. nih.govnih.gov Therefore, iodoacetyl chemistry represents a vital and highly effective tool for selective bioconjugation, operating with a high degree of compatibility within complex biological systems when reaction parameters are carefully controlled.
Methodology Development and Advanced Synthetic Techniques
Novel Synthetic Routes to Iodoacetyl Chloride and its Derivatives
The synthesis of this compound and its derivatives has evolved from classical methods to more novel approaches that offer improved efficiency and substrate scope. While the direct synthesis from iodoacetic acid using standard chlorinating agents like thionyl chloride is a primary route, halogen exchange reactions represent a significant alternative strategy, particularly for creating iodo-derivatives from more accessible chloro- or bromo-precursors.
A key reaction in this context is the Finkelstein reaction, a nucleophilic substitution process that involves the exchange of one halogen for another. wikipedia.orgiitk.ac.in The classic Finkelstein reaction converts alkyl chlorides or bromides to alkyl iodides using a solution of sodium iodide in acetone. wikipedia.org This method's efficacy stems from the poor solubility of the resulting sodium chloride or sodium bromide in acetone, which precipitates out of solution and drives the reaction equilibrium toward the desired iodide product according to Le Chatelier's principle. youtube.com
This principle can be extended to the synthesis of this compound from chloroacetyl chloride. By treating chloroacetyl chloride with an excess of an alkali iodide salt in an appropriate aprotic solvent, a halogen exchange can be induced to yield this compound. The reactivity of the starting acyl halide is a critical factor, with bromoacetyl chloride generally being more reactive than chloroacetyl chloride due to the better leaving group ability of bromide. wikipedia.org
Novel derivatives of this compound are typically synthesized via nucleophilic acyl substitution, where the highly reactive acyl chloride is treated with various nucleophiles. openstax.org For example, reaction with amines yields iodoacetamides, reaction with alcohols produces iodoacetate esters, and reaction with thiols gives iodoacetyl thioesters. These reactions allow for the creation of a diverse range of iodoacetyl-based molecules for various applications, such as the synthesis of isotope-coded iodoacetamide (B48618) derivatives for use in mass spectrometry. nih.gov
| Synthetic Route | Starting Material | Key Reagents | Product | General Principle |
|---|---|---|---|---|
| Classical Acyl Halide Synthesis | Carboxylic Acid (e.g., Iodoacetic Acid) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride (this compound) | Direct conversion of a carboxylic acid to its corresponding acyl chloride. |
| Finkelstein-type Halogen Exchange | Acyl Chloride/Bromide (e.g., Chloroacetyl Chloride) | Alkali Iodide (e.g., NaI) in Acetone | Acyl Iodide (this compound) | SN2-type reaction where a halide is exchanged for iodide, driven by precipitation of the resulting salt. wikipedia.orgiitk.ac.in |
| Derivative Synthesis | This compound | Nucleophiles (Amines, Alcohols, Thiols) | Iodoacetamides, Iodoacetate Esters, etc. | Nucleophilic acyl substitution at the carbonyl carbon of the acyl chloride. openstax.org |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. youtube.comchemenggcalc.com Yield refers to the amount of product obtained, while selectivity measures the ratio of the desired product formed relative to undesired byproducts. youtube.com For the synthesis of this compound, particularly via halogen exchange, several parameters can be manipulated to enhance efficiency.
The choice of solvent is paramount in the Finkelstein reaction. Acetone is highly effective because it readily dissolves sodium iodide but not sodium chloride or bromide, thereby shifting the reaction equilibrium towards the product. wikipedia.orgyoutube.com Other polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can also be employed and may offer advantages in solubilizing reactants, though the equilibrium-driving precipitation effect might be less pronounced. wikipedia.orglscollege.ac.in
Temperature is another critical variable. Reactions are often conducted at elevated temperatures, such as at the reflux temperature of the solvent, to increase the reaction rate. However, excessively high temperatures can lead to decomposition of the thermally sensitive this compound product. Therefore, a balance must be struck to achieve a reasonable reaction rate without compromising product stability.
The stoichiometry of the reagents also plays a significant role. Using a large excess of the iodide salt can help drive the reaction to completion. organic-chemistry.org The purity of the reactants and the exclusion of water are essential, as this compound is highly moisture-sensitive and will hydrolyze to iodoacetic acid if water is present. openstax.orgguidechem.com
| Parameter | Variable | Effect on Yield and Selectivity | Rationale |
|---|---|---|---|
| Solvent | Acetone vs. DMF vs. Acetonitrile | Affects solubility of reactants and byproducts, influencing reaction equilibrium. | Acetone is optimal for precipitating NaCl/NaBr, driving the reaction forward. wikipedia.org |
| Temperature | Room Temperature vs. Reflux | Higher temperatures increase reaction rate but may also increase decomposition of the product. | An optimal temperature maximizes the rate of formation over the rate of degradation. |
| Reagent Stoichiometry | Molar ratio of Iodide Salt to Acyl Halide | An excess of the iodide salt increases the rate of the forward reaction. | Based on the law of mass action, a higher concentration of a reactant pushes the equilibrium towards the products. organic-chemistry.org |
| Reaction Time | Duration of the reaction | Insufficient time leads to incomplete conversion; excessive time can lead to byproduct formation. | Monitoring the reaction (e.g., by GC or NMR) is necessary to determine the optimal endpoint. |
Integration of this compound Chemistry with Modern Catalytic Systems
The integration of this compound chemistry with modern catalytic systems opens avenues for novel transformations and more efficient synthetic processes. Transition metal catalysis, in particular, offers powerful tools for forming new chemical bonds under mild conditions. aensiweb.comrsc.org Iodide itself is known to play a crucial role in many catalytic cycles involving late transition metals, where it can accelerate key steps such as oxidative addition or influence the nucleophilicity of the metal center. rsc.org
One area of application is in transition metal-catalyzed cross-coupling reactions. While this compound itself is highly reactive, its derivatives could serve as substrates. For instance, an iodoacetate ester could potentially participate in reactions like Sonogashira, Suzuki, or Heck couplings, although the reactivity of the C-I bond would need to be selectively controlled relative to the ester functionality.
Furthermore, catalysis can be applied to the synthesis of this compound precursors. The "aromatic Finkelstein reaction," which uses copper(I) or nickel catalysts, facilitates the challenging halogen exchange on unreactive aryl halides. youtube.comlscollege.ac.in The development of analogous catalytic systems for acyl halides could enable the synthesis of this compound from chloroacetyl chloride under milder conditions or with greater efficiency than the traditional uncatalyzed Finkelstein reaction. Such catalytic systems could potentially lower the required temperature and reduce the amount of iodide salt needed.
The bioorthogonal nature of some transition metal-catalyzed reactions also suggests potential applications. Catalysts that are stable and active in complex biological media could use iodoacetyl-based reagents for the targeted modification of biomolecules in situ. csic.es
| Catalytic System | Catalyst Example | Potential Application | Mechanism/Principle |
|---|---|---|---|
| Copper-Catalyzed Halogen Exchange | CuI with Diamine Ligands | Catalytic synthesis of this compound from chloroacetyl chloride. | Lowers the activation energy for the halide exchange, potentially allowing for milder reaction conditions. lscollege.ac.in |
| Nickel-Catalyzed Halogen Exchange | NiBr₂ with Phosphine Ligands | Alternative catalytic route for the synthesis of this compound. | Provides a different catalytic cycle and reactivity profile compared to copper. lscollege.ac.in |
| Palladium-Catalyzed Cross-Coupling | Palladium(0) complexes | Functionalization of iodoacetyl derivatives (e.g., iodoacetate esters). | Catalytic cycle involving oxidative addition of the C-I bond to the Pd(0) center, followed by transmetalation and reductive elimination. |
| Gold-Catalyzed Reactions | Gold(I) or Gold(III) complexes | Activation of substrates for subsequent reaction with an iodoacetyl-based reagent. | Gold catalysts can act as soft Lewis acids to activate alkynes or allenes for nucleophilic attack. youtube.com |
Automated Synthesis and High-Throughput Screening of Iodoacetyl-Based Reagents
Modern drug discovery and chemical biology rely heavily on the parallel synthesis of large compound libraries and their subsequent evaluation in high-throughput screening (HTS) assays. youtube.com this compound is an ideal starting material for constructing such libraries due to its high reactivity, which allows for rapid and efficient diversification.
Automated Synthesis platforms, utilizing robotic liquid handlers and parallel reactors, can be programmed to synthesize thousands of distinct compounds per day. genscript.com For iodoacetyl-based reagents, a library could be generated by dispensing an array of nucleophiles (e.g., a collection of diverse amines or thiols) into a multi-well plate, followed by the automated addition of this compound. This approach enables the rapid creation of a large library of iodoacetamides or iodoacetyl thioesters, which are well-suited for screening as potential covalent inhibitors due to the electrophilic nature of the iodoacetyl moiety. This strategy is analogous to the automated synthesis of peptide libraries. rsc.org
High-Throughput Screening (HTS) is the process of testing a large number of compounds for activity against a specific biological target. acrobiosystems.com Libraries of iodoacetyl-based compounds are particularly valuable for identifying targeted covalent inhibitors, which form a stable bond with their protein target, often leading to high potency and prolonged duration of action.
The screening process for an iodoacetyl-based library typically involves:
Assay Development: An assay is designed to measure the activity of the target protein (e.g., an enzyme). This could be a fluorescence-based assay, an ELISA, or a mass spectrometry-based method. acrobiosystems.comnih.gov
Primary Screen: The entire compound library is tested at a single concentration to identify initial "hits" that modulate the target's activity.
Hit Confirmation: The activity of the initial hits is confirmed through re-testing.
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ value).
Mechanism of Action Studies: Follow-up experiments, often using mass spectrometry, are performed to confirm that the inhibitor forms a covalent bond with the target protein, typically at a specific cysteine residue. nih.gov
| Phase | Step | Objective | Technology/Method |
|---|---|---|---|
| Library Generation | 1. Reagent Plating | Prepare an array of diverse nucleophiles (amines, thiols). | Automated liquid handling systems. |
| 2. Parallel Synthesis | React nucleophiles with this compound to create a library of iodoacetamides/thioesters. | Automated parallel synthesizer in multi-well plates. | |
| Screening | 3. Primary HTS | Identify compounds that show activity against the target protein. | Robotic screening platform with fluorescence, luminescence, or absorbance plate readers. nih.gov |
| 4. Hit Confirmation & Dose-Response | Confirm activity and determine the potency (IC₅₀) of hits. | Re-testing active compounds in serial dilution. | |
| 5. Hit Validation | Confirm covalent binding to the target protein. | Intact protein mass spectrometry or peptide mapping mass spectrometry (LC-MS/MS). youtube.comnih.gov |
Analytical and Spectroscopic Characterization in Iodoacetyl Chloride Research
Spectroscopic Techniques for Structural Elucidation of Iodoacetyl Derivatives
Spectroscopic methods are indispensable for confirming the successful synthesis and modification of iodoacetyl derivatives. These techniques provide detailed information about the molecular framework and the presence of specific chemical bonds.
Infrared (FT-IR, ATR-FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy, including Fourier-transform infrared (FT-IR) and attenuated total reflectance (ATR)-FTIR, is a powerful tool for identifying functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. In the context of iodoacetyl derivatives, IR spectroscopy is crucial for verifying the presence of the carbonyl (C=O) group, a hallmark of the acetyl moiety.
Acid chlorides, such as iodoacetyl chloride, exhibit a characteristic strong C=O stretching absorption at a relatively high frequency, typically around 1810 cm⁻¹. pressbooks.publibretexts.org This high frequency is due to the strong electron-withdrawing nature of the chlorine atom, which shortens and strengthens the C=O bond. pressbooks.publibretexts.org When this compound reacts to form other derivatives like esters or amides, the position of this carbonyl peak shifts to lower wavenumbers. For instance, saturated esters typically show a C=O stretch around 1735 cm⁻¹, while amides absorb in the range of 1650-1690 cm⁻¹. pressbooks.publibretexts.org These characteristic shifts provide clear evidence of the transformation of the acid chloride functionality.
In the synthesis of more complex derivatives, such as chitosan-iodoacetamide, FT-IR spectra can confirm the conjugation of the iodoacetyl group onto the chitosan (B1678972) backbone. researchgate.net Similarly, in the development of affinity membranes, FT-IR analysis is used to confirm the covalent coupling of ligands via reactions involving this compound. clemson.edu
Table 1: Characteristic Infrared (IR) Absorption Frequencies for Carbonyl Groups in Iodoacetyl Derivatives and Related Compounds
| Carbonyl Type | Example | Absorption (cm⁻¹) |
|---|---|---|
| Saturated Acid Chloride | This compound | ~1810 |
| Saturated Ester | Ethyl iodoacetate | ~1735 |
| Saturated Amide | Iodoacetamide (B48618) | ~1690 |
This table is generated based on typical values for similar functional groups. pressbooks.publibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, allowing for the precise mapping of a molecule's connectivity and stereochemistry.
In the characterization of iodoacetyl derivatives, ¹H NMR spectra would show a characteristic signal for the methylene (B1212753) protons (—CH₂—) adjacent to the iodine and carbonyl groups. The chemical shift of these protons is influenced by the electronegativity of the neighboring atoms. Similarly, ¹³C NMR can identify the carbonyl carbon and the carbon bonded to iodine. For this compound itself, ¹³C NMR data is available in spectral databases. nih.gov
NMR is also instrumental in confirming the structure of newly synthesized iodoacetylated compounds. For example, full spectral characterization, including ¹H and ¹³C NMR, has been reported for a series of N-iodoacetyl amines. researchgate.net Furthermore, in the synthesis of L-Alanine, 3-[(iodoacetyl)amino]-, NMR spectroscopy is key to identifying the structural features of the iodoacetyl modification. Isotopic labeling, often used in quantitative proteomics, can also be verified using NMR by observing the characteristic splitting patterns or shifts induced by the isotopes.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (CH₂) | ~4.0-4.5 |
| ¹³C (C=O) | ~165-175 |
| ¹³C (CH₂I) | ~ -5 to 5 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Ligand Incorporation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for quantifying the incorporation of chromophoric ligands or for monitoring reactions that involve a change in conjugation or the presence of specific functional groups that absorb UV or visible light.
While this compound itself does not have strong absorptions in the visible region, its derivatives can be designed to be chromophoric. For instance, in the development of affinity membranes, UV-Vis spectroscopy has been used to evaluate ligand incorporation. clemson.edu The absorbance of a specific wavelength can be directly related to the concentration of the incorporated ligand, allowing for the determination of ligand density on the membrane. clemson.edu
Additionally, when iodoacetyl derivatives are used to label proteins, the introduction of a UV-active tag allows for the quantification of the extent of labeling. For example, blocking exposed sulfhydryl groups in proteins with a reagent like 5-((((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS) allows for quantification via its absorbance at 336 nm. nih.gov The use of chromophoric substrates in enzyme assays involving iodoacetyl-modified proteins also relies on UV-Vis spectroscopy to monitor the reaction progress. nih.gov
Mass Spectrometry for Product Analysis and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool in this compound research for determining the molecular weight of products, analyzing post-translational modifications, and quantifying peptides and proteins in complex mixtures.
MALDI-MS and ESI-MS for Molecular Weight Determination and Modification Analysis
Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are two "soft" ionization techniques that allow for the analysis of large biomolecules like peptides and proteins without significant fragmentation. rsc.orgcreative-proteomics.com Time-of-Flight (TOF) analyzers are often coupled with MALDI sources (MALDI-TOF). creative-proteomics.com
In the context of iodoacetyl derivatives, MALDI-MS and ESI-MS are used to confirm the molecular weight of the synthesized compounds and their reaction products. For example, after reacting a protein with an iodoacetyl-containing reagent, MS can determine the mass of the modified protein, thereby confirming the successful addition of the iodoacetyl group. nih.govnih.gov These techniques are sensitive enough to detect the mass shift caused by the modification. For instance, labeling a peptide with an iodoacetyl-based tag will result in a predictable increase in its molecular weight, which can be readily detected by MS. nih.govnih.gov
High-resolution mass spectrometry (HRMS) provides exact mass validation, further confirming the elemental composition of the synthesized iodoacetyl derivatives.
LC-MS/MS for Peptide Fragmentation and Identification in Proteomics
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern proteomics. creative-proteomics.com In this technique, a complex mixture of peptides, often generated by the enzymatic digestion of proteins, is first separated by liquid chromatography. creative-proteomics.comresearchgate.net The separated peptides are then sequentially ionized, selected, fragmented, and their fragment ions are analyzed. creative-proteomics.com The resulting fragmentation pattern, or MS/MS spectrum, provides sequence information that can be used to identify the peptide. creative-proteomics.comnih.gov
This compound and its derivatives are widely used in proteomics to alkylate cysteine residues. This modification serves several purposes, including preventing the re-formation of disulfide bonds and introducing specific tags for enrichment or quantification. The use of iodoacetyl-based reagents, such as the iodoacetyl Tandem Mass Tags (iodoTMT™), allows for the relative quantification of proteins in up to six different samples simultaneously. thermofisher.comresearchgate.net After labeling and digestion, the modified peptides are analyzed by LC-MS/MS. During fragmentation, reporter ions with unique masses are generated, and the relative intensities of these reporter ions correspond to the relative abundance of the peptide in each sample. thermofisher.com
The fragmentation patterns of peptides modified with iodoacetyl-containing tags can be complex. However, the presence of label-specific product ions can serve as a useful indicator to confirm that a peptide has been modified. nih.gov This is particularly important in large-scale proteomic studies where automated database searching algorithms are used for peptide identification. nih.gov
Table 3: Common Mass Spectrometry Techniques in Iodoacetyl Derivative Research
| Technique | Ionization Method | Mass Analyzer | Primary Application |
|---|---|---|---|
| MALDI-MS | Matrix-Assisted Laser Desorption/Ionization | Time-of-Flight (TOF) | Molecular weight determination of peptides and proteins. creative-proteomics.comnih.gov |
| ESI-MS | Electrospray Ionization | Quadrupole, Ion Trap, Orbitrap | Analysis of peptide and protein modifications. nih.govnih.gov |
| LC-MS/MS | Electrospray Ionization | Tandem (e.g., Q-TOF, Orbitrap) | Peptide sequencing, identification, and quantification in proteomics. creative-proteomics.comthermofisher.com |
Chromatographic Separations in Synthetic and Biological Applications
This compound is a key reagent in the preparation of affinity chromatography media, a powerful technique for the purification and analysis of biomolecules. This method relies on the specific, reversible binding of a target molecule to a ligand that has been covalently attached to a solid support. Iodoacetyl-activated supports are particularly useful for immobilizing ligands containing sulfhydryl (-SH) groups, such as peptides with terminal cysteine residues or proteins with accessible cysteine side chains. conicet.gov.arhuji.ac.ilgenscript.com
The iodoacetyl group readily reacts with sulfhydryl groups under mild pH conditions (typically pH 7.2-9.0) to form a stable thioether bond. cd-bioparticles.com This specific and efficient coupling chemistry allows for the site-directed immobilization of ligands, which can enhance the binding capacity and selectivity of the affinity medium. conicet.gov.arnih.gov
High-Performance Affinity Chromatography Development and Characterization
High-performance affinity chromatography (HPAC) utilizes the high selectivity of affinity interactions in a high-performance liquid chromatography (HPLC) format, offering rapid and efficient separations. nih.gov The development of iodoacetyl-activated supports has been instrumental in advancing HPAC for various applications.
One notable application is the development of affinity membranes for the rapid purification of non-antibody proteins. clemson.edu In a specific study, a new affinity membrane was created by grafting polymer chains from the membrane pores and subsequently reacting them with this compound. clemson.edu This iodoacetylated surface was then used to covalently couple a protein ligand (Im7). clemson.edu The resulting affinity membrane demonstrated high binding capacities for its target protein. clemson.edu
The characterization of such HPAC media involves determining several key parameters to assess their performance. These include:
Ligand Density: The amount of ligand immobilized per unit volume of the support material. This is a critical factor influencing the binding capacity of the medium.
Static Binding Capacity (SBC): The maximum amount of target protein that can bind to the affinity medium under non-flow conditions.
Dynamic Binding Capacity (DBC): The amount of target protein that binds to the medium under specific flow conditions before a significant amount of unbound protein appears in the effluent (breakthrough). clemson.edu
Researchers have developed and characterized iodoacetyl-activated silica (B1680970) supports for HPAC. nih.govresearchgate.net In one study, human serum albumin (HSA) was immobilized on iodoacetyl-activated silica. The resulting support showed high selectivity for coupling through sulfhydryl groups, with 77-81% of the protein being attached via this linkage. nih.govresearchgate.net
Below is a data table summarizing the characterization of an Im7 affinity membrane developed using this compound chemistry for the purification of CL7-tagged proteins. clemson.edu
| Parameter | Value | Unit |
| Im7 Ligand Density | 50 | mg/mL |
| Static Binding Capacity (CL7) | 20 | mg/mL |
| Static Binding Capacity (CL7-Cas9) | 50 | mg/mL |
| Dynamic Binding Capacity (CL7) | 14.5 | mg/mL |
| Dynamic Binding Capacity (CL7-Cas9) | 22 | mg/mL |
This table presents data on the performance of an Im7 affinity membrane prepared using this compound for the immobilization of the Im7 ligand. The data highlights the membrane's capacity for binding its target proteins, CL7 and a CL7-Cas9 fusion protein. clemson.edu
Strategies for Purification and Desalting of Iodoacetylated Products
Following the coupling of a sulfhydryl-containing ligand to an iodoacetyl-activated support, or after the affinity purification of a target molecule, subsequent purification and desalting steps are often necessary. These steps are crucial for removing unreacted reagents, byproducts, and changing the buffer conditions for downstream applications or storage. huji.ac.ilthermofisher.com
Purification of Iodoacetylated Supports:
After immobilizing a ligand onto an iodoacetyl-activated resin, it is essential to block any remaining reactive iodoacetyl groups to prevent non-specific binding of other molecules during the affinity chromatography process. This is typically achieved by incubating the support with a solution of a small sulfhydryl-containing compound, such as L-cysteine or β-mercaptoethanol. cd-bioparticles.comhuji.ac.il The excess blocking agent and byproducts are then washed away with buffer. huji.ac.il
Purification of Eluted Products:
In affinity chromatography, the target molecule is bound to the immobilized ligand. To recover the purified molecule, an elution buffer is passed through the column. This buffer disrupts the ligand-target interaction, often by changing the pH, increasing the salt concentration, or using a competitive agent. huji.ac.il The eluted fraction contains the purified target molecule but also the components of the elution buffer, which may need to be removed.
Desalting and Buffer Exchange:
Desalting is a common procedure used to separate the purified protein from low-molecular-weight salts and other small molecules present in the elution buffer. huji.ac.il The most common methods for desalting iodoacetylated products and other purified biomolecules are:
Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. The sample is passed through a column packed with a porous resin. Larger molecules (like proteins) pass around the beads and elute first, while smaller molecules (like salts) enter the pores of the beads and have a longer path, thus eluting later. huji.ac.il
Dialysis: The sample is placed in a semi-permeable membrane bag with a specific molecular weight cutoff. The bag is then placed in a large volume of a desired buffer. Small molecules like salts diffuse out of the bag into the buffer, while the larger protein molecules are retained inside. cd-bioparticles.com
Spin Desalting Columns: These are pre-packed, single-use columns that utilize gel filtration for rapid desalting of small sample volumes. thermofisher.comthermofisher.com They are particularly useful for processing multiple samples quickly.
The choice of desalting method depends on factors such as the sample volume, the desired final buffer, and the speed required for the process.
Below is a table outlining common strategies for the purification and desalting of products in the context of iodoacetyl chemistry.
| Step | Purpose | Common Reagents/Methods |
| Blocking | To quench unreacted iodoacetyl groups on the support. | L-cysteine, β-mercaptoethanol |
| Elution | To release the bound target molecule from the affinity ligand. | Low pH buffers (e.g., glycine-HCl), high salt buffers, competitive ligands |
| Desalting/Buffer Exchange | To remove salts and exchange the buffer of the purified product. | Gel filtration chromatography, Dialysis, Spin desalting columns |
This table summarizes the key steps and common methods used for the purification of iodoacetyl-activated supports and the subsequent desalting of the purified biomolecules.
Emerging Frontiers and Future Research Directions for Iodoacetyl Chloride
Advanced Applications in Therapeutic Development and Targeted Delivery Systems
The unique reactivity of the iodoacetyl group makes it a valuable component in the development of sophisticated therapeutic strategies and targeted drug delivery systems. These systems are designed to deliver medication specifically to the site of action, thereby increasing efficacy and minimizing systemic side effects. ljmu.ac.ukatto-tec.com
One of the primary applications of iodoacetyl chloride derivatives is in the creation of bioconjugates, where a therapeutic agent is linked to a targeting moiety, such as an antibody or a peptide. nih.gov The iodoacetyl group readily reacts with sulfhydryl groups (thiols) present in the cysteine residues of proteins, forming stable thioether bonds. acs.org This specific and efficient ligation chemistry is exploited to construct antibody-drug conjugates (ADCs) and immunotoxins. uni-saarland.de In this approach, the iodoacetyl-activated cytotoxic drug can be precisely attached to an antibody that specifically recognizes cancer cells, ensuring that the therapeutic payload is delivered directly to the tumor. uni-saarland.deresearchgate.net
Furthermore, research has demonstrated the use of iodoacetyl-containing reagents in the study of disease mechanisms, which is a critical step in therapeutic development. For instance, irreversible iodoacetyl-based tandem mass tags have been developed to quantify cysteine modifications in cardiomyocytes under hypoxic conditions, providing insights into nitric oxide-regulated cellular protection. ucla.edu Peptides modified with iodoacetyl groups, such as L-Alanine, 3-[(iodoacetyl)amino]-, are also being explored for creating nanocarriers for targeted drug release. researchgate.net These advanced systems highlight the expanding role of iodoacetyl chemistry in creating next-generation therapeutics that are both potent and highly specific. ljmu.ac.uk
| Application Area | Specific Use of Iodoacetyl Moiety | Therapeutic Goal |
| Antibody-Drug Conjugates (ADCs) | Covalent linkage of a cytotoxic drug to a tumor-targeting antibody via reaction with cysteine residues. | Targeted delivery of chemotherapy to cancer cells, reducing systemic toxicity. uni-saarland.de |
| Immunotoxin Production | Conjugation of toxins (e.g., ricin A chain) to antibodies to create targeted therapeutic agents. | Selective killing of target cells, such as those in tumors. uni-saarland.de |
| Proteomic Research | Labeling cysteine residues with iodoacetyl-based tags (e.g., iodoTMT) for mass spectrometry analysis. | Understanding disease-related protein modifications to identify new therapeutic targets. ucla.edu |
| Nanocarrier Development | Incorporation into peptide-based structures to create self-assembling nanocarriers for drug encapsulation. | Controlled and targeted release of therapeutic agents at the disease site. researchgate.net |
Exploration in Novel Materials Science and Polymer Chemistry
The reactivity of this compound is being harnessed in materials science and polymer chemistry to create functional materials with tailored properties. googleapis.com Its ability to participate in nucleophilic acyl substitution and to functionalize surfaces makes it a valuable tool for designing novel materials for biotechnology and beyond. googleapis.com
A significant area of application is the surface modification of materials to create bio-interactive surfaces. For example, researchers have used this compound in the development of affinity membranes for protein purification. In one study, polymer "tentacles" were grown from membrane pores and their hydroxyl groups were reacted with this compound. This created an activated surface ready for the covalent attachment of specific protein-binding ligands, resulting in a high-capacity purification system. nih.gov
Another key application is in the fabrication of biochips and microarrays. A heterobifunctional reagent containing an iodoacetyl group, N-(iodoacetyl)-N'-(anthraquinon-2-oyl)-ethylenediamine (IAED), has been synthesized for the preparation of oligonucleotide-based biochips. researchgate.net The iodoacetyl moiety allows for the rapid and efficient immobilization of thiol-modified oligonucleotides onto a solid support, creating stable and functional microarrays for genetic analysis. researchgate.net These examples underscore the potential of this compound to bridge the gap between chemistry and materials science, enabling the production of advanced materials with specific biological or chemical functionalities. googleapis.com
| Material Type | Role of this compound | Resulting Functionality |
| Affinity Membranes | Activates hydroxyl groups on polymer chains grafted onto the membrane surface. | Creates a surface ready for covalent coupling of ligands for protein purification. nih.gov |
| Oligonucleotide Biochips | Used in a heterobifunctional reagent to immobilize thiol-modified DNA probes onto a glass slide. | Enables the construction of stable microarrays for hybridization assays and genetic detection. researchgate.net |
| Functional Polymers | Serves as a key intermediate for introducing functional groups into polymer structures. | Production of polymers with specific structural and functional properties for various applications. googleapis.com |
Synergistic Integration with Bioorthogonal Ligation and "Click Chemistry" Principles
The principles of "click chemistry" and bioorthogonal ligation—reactions that are rapid, specific, and occur under biological conditions without interfering with native biochemical processes—are transforming chemical biology. chemrxiv.org The reaction of iodoacetyl groups with thiols, often referred to as thiol-halogen ligation, shares many characteristics with these powerful chemical strategies and is increasingly being integrated into them.
While not a classic copper-catalyzed click reaction, the high reactivity and chemoselectivity of the iodoacetyl group for thiols allows it to function in a "click-like" manner for bioconjugation. nih.gov This is particularly valuable in complex biological mixtures where side reactions must be minimized. The reaction is highly specific for sulfhydryl groups at a controlled pH, enabling the precise labeling of proteins and peptides.
Furthermore, the differential reactivity of various haloacetyl groups (iodoacetyl vs. chloroacetyl) forms the basis for sequential and orthogonal ligation strategies. Researchers have demonstrated that a thiol-containing peptide reacts significantly faster with an iodoacetyl-functionalized peptide than with a chloroacetyl-functionalized one. This rate difference allows for controlled, stepwise synthesis of large polypeptides by activating chloroacetyl groups to the more reactive iodoacetyl form at specific points in the synthesis. nih.gov This sequential thioether ligation strategy is a prime example of how the predictable reactivity of iodoacetyl groups can be synergistically combined with the principles of chemoselective and orthogonal chemistry to build complex biomolecular structures. nih.gov
| Ligation Strategy | Role of Iodoacetyl Group | Key Principle |
| Thiol-Halogen Ligation | Highly reactive electrophile that specifically targets thiol groups on biomolecules. | Functions as a "click-like" reaction due to its high speed, specificity, and formation of a stable thioether bond. |
| Sequential Thioether Ligation | Serves as the highly reactive component in a differential reactivity pairing with the less reactive chloroacetyl group. | Orthogonal control; the conversion of a chloroacetyl to an iodoacetyl group "switches on" reactivity for the next ligation step. nih.gov |
| Bioconjugation | Provides a reliable handle for attaching probes, tags, or drugs to cysteine-containing proteins. | Bioorthogonal potential; under controlled pH, the reaction is highly selective for thiols, minimizing off-target reactions in biological systems. nih.gov |
Computational Design and Predictive Modeling for this compound Reactivity and Selectivity
The advancement of computational chemistry is providing powerful tools to predict and understand the reactivity of chemical compounds like this compound. researchgate.net Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, is being employed to forecast the reactivity and potential toxicity of electrophilic chemicals, including haloacetyl derivatives.
These computational approaches allow researchers to model reaction pathways and transition states, providing insight into the selectivity of iodoacetyl groups for specific nucleophiles, such as the thiol group of cysteine, over other biological functionalities. nih.gov For example, models can predict how the microenvironment of a cysteine residue within a protein—including solvent accessibility and the proximity of other amino acids—influences its reactivity towards an iodoacetyl-based probe. Recently, a Random Forest model named CIAA (Cysteine reactivity towards IodoAcetamide (B48618) Alkyne) was developed to predict cysteine reactivity by integrating structural descriptors of the thiol microenvironment.
These in silico methods are crucial for designing new reagents and experiments. By predicting the reactivity of a novel iodoacetyl-based compound before its synthesis, researchers can prioritize candidates with the desired selectivity and reaction kinetics. This not only accelerates the development of new probes and drugs but also helps in predicting potential off-target reactions or toxicity. nih.gov As computational power and algorithmic accuracy improve, the ability to design iodoacetyl reagents with finely tuned properties for specific applications will become increasingly precise.
| Modeling Approach | Focus of Prediction | Relevance to this compound |
| QSAR Models | Predicts biological activity or toxicity based on chemical structure. | Used to model the toxicity of haloacetamides, providing a framework for assessing the safety of new iodoacetyl-based reagents. |
| Fragment-Based Profiling | Predicts reactivity (e.g., with glutathione) for SN2 compounds activated by a carbonyl group. | Allows for the in silico prediction of thiol reactivity for iodoacetyl-containing compounds. nih.gov |
| Machine Learning (Random Forest) | Integrates multiple structural features to predict cysteine reactivity towards iodoacetamide probes. | Delineates key structural features that favor high reactivity, guiding the design of protein-specific probes. |
| Molecular Modeling | Simulates protein-ligand interactions and covalent bond formation. | Used in conjunction with experimental labeling data to build and refine structural models of proteins and their complexes. |
Development of Next-Generation Iodoacetyl-Based Reagents with Enhanced Properties
Building on the foundational reactivity of the iodoacetyl group, researchers are actively developing next-generation reagents with enhanced properties to meet the demands of modern biochemistry and proteomics. These new reagents often incorporate additional functionalities, such as reporter tags, cleavable linkers, or moieties that improve sensitivity in analytical techniques.
One major area of innovation is in the field of quantitative proteomics. The development of the irreversible iodoacetyl-based tandem mass tag (iodoTMT) represents a significant advance. ucla.edu These reagents allow for the multiplexed quantification of cysteine modifications across up to six different samples simultaneously, providing a powerful tool for studying redox-regulated biological processes. ucla.edu Another example is the evolution of Isotope-Coded Affinity Tags (ICAT). Newer generations of these iodoacetyl-containing reagents feature visible tags for monitoring separation, photocleavable linkers for easier mass spectrometry analysis, and the use of ¹³C and ¹⁵N isotopes to ensure more precise co-migration during chromatography.
Researchers are also designing novel heterobifunctional reagents that combine the thiol-reactivity of the iodoacetyl group with another reactive or functional moiety. For instance, a reagent combining an iodoacetyl group with an anthraquinone (B42736) scaffold has been developed for creating oligonucleotide biochips. researchgate.net Another line of research focuses on designing iodoacetyl-based ionic mass tags specifically to enhance detection sensitivity in MALDI-TOF mass spectrometry by incorporating permanently charged groups. The development of these sophisticated, multi-functional reagents demonstrates a clear trend towards creating highly specialized tools that leverage the reliable chemistry of this compound for increasingly complex and sensitive applications.
| Reagent Class | Key Innovation | Enhanced Property/Application |
| iodoTMT Reagents | An isobaric mass tag with an iodoacetyl reactive group. | Enables multiplexed quantitative analysis of protein cysteine modifications in up to six samples. ucla.edu |
| VICAT Reagents | Iodoacetyl-based tags with a visible probe, photocleavable linker, and ¹³C/¹⁵N isotopes. | Allows for visual tracking, easier sample processing, and more accurate quantification in proteomics. |
| Heterobifunctional Reagents (e.g., IAED) | Combines an iodoacetyl group with another functional unit (e.g., anthraquinone). | Creates specialized tools for specific applications, such as constructing biochips. researchgate.net |
| Ionic Mass Tags | Incorporates a permanently charged group (e.g., quaternary ammonium) into an iodoacetyl tag. | Improves ionization efficiency and detection sensitivity of cysteine-containing peptides in mass spectrometry. |
Q & A
Basic: What are the critical handling and storage protocols for iodoacetyl chloride to maintain its reactivity and stability in experiments?
This compound is highly reactive due to its electrophilic iodoacetyl group and acid chloride functionality. Key protocols include:
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis and iodine liberation .
- Handling : Use anhydrous solvents (e.g., dry DCM or THF) and perform reactions under nitrogen/argon to avoid moisture. Work in a fume hood with appropriate PPE (gloves, goggles) due to its lachrymatory and corrosive nature .
Basic: How does this compound react with sulfhydryl groups in proteins, and what experimental parameters optimize this reaction?
This compound forms stable thioether bonds with cysteine residues via nucleophilic substitution. Optimization involves:
- pH : Use pH 7.2–9.0 (physiologic to alkaline) to deprotonate thiols while minimizing hydrolysis of the acid chloride .
- Temperature : Conduct reactions at 4°C for sensitive proteins or 25°C for rapid kinetics.
- Quenching : Add excess β-mercaptoethanol or cysteine to terminate unreacted reagent .
Advanced: How can researchers resolve contradictions in labeling efficiency data for iodoacetyl-based probes (e.g., IASD) across independent studies?
Discrepancies in labeling efficiency (e.g., IASD accessibility ranging from 10% to 80% in Bax topology studies) may arise from:
- Experimental variables : Differences in protein conformation, reaction time, or reagent purity .
- Validation : Use orthogonal techniques (e.g., EPR spectroscopy, mass spectrometry) to confirm labeling sites and quantify modifications .
- Standardization : Pre-treat proteins with reducing agents (e.g., TCEP) to ensure free thiol availability and control reaction conditions rigorously .
Advanced: What synthetic strategies improve the yield of iodoacetyl-containing intermediates (e.g., 14-O-(iodoacetyl)-mutilin) in multistep organic syntheses?
Key strategies include:
- Activation : Tosylate hydroxyl groups (e.g., pleuromutilin’s 22-OH) to enhance nucleophilic substitution with this compound .
- Solvent selection : Reflux in acetone or DMF improves solubility and reaction kinetics .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates with ≥95% purity .
Advanced: How can researchers validate the purity and structural integrity of this compound derivatives in complex reaction mixtures?
Analytical workflows involve:
- HPLC-MS : Monitor reaction progress and detect byproducts (e.g., hydrolyzed iodoacetic acid) using reverse-phase C18 columns and ESI-MS .
- NMR : Confirm structural integrity via characteristic peaks (e.g., ¹H NMR: δ 3.8–4.2 ppm for –CH2–I; δ 170–175 ppm in ¹³C NMR for carbonyl) .
- Iodine quantification : Use ICP-MS or iodometric titration to verify stoichiometry .
Advanced: What methods mitigate side reactions (e.g., tyrosine/histidine iodination) during this compound-mediated bioconjugation?
- Light control : Perform reactions in the dark to suppress iodine radical formation .
- Buffer additives : Include antioxidants (e.g., sodium ascorbate) to scavenge free iodine .
- Selective quenching : Add imidazole (10 mM) to block histidine iodination without affecting thiol reactivity .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C₂H₂ClIO |
| Molecular weight | 204.39 g/mol |
| Density | 2.28 g/cm³ |
| Boiling point | 165.2°C at 760 mmHg |
| Flash point | 53.7°C |
Table 2. Common Analytical Techniques for this compound Derivatives
| Technique | Application |
|---|---|
| Reverse-phase HPLC | Purity assessment |
| ESI-MS | Molecular weight confirmation |
| ¹H/¹³C NMR | Structural validation |
| Iodometric titration | Quantifying active iodine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
